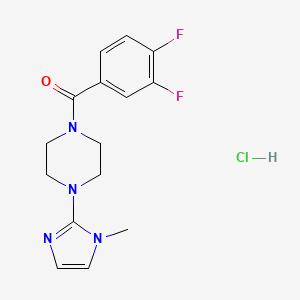

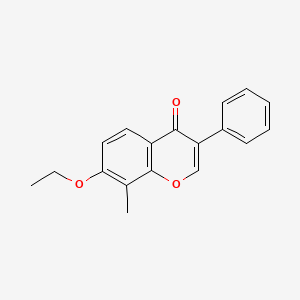

![molecular formula C20H13Cl2N3O3 B2492491 1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole CAS No. 282523-45-9](/img/structure/B2492491.png)

1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves nucleophilic substitution reactions, condensation, and cyclization steps. For instance, Sparke et al. (2010) reported the synthesis of a closely related compound, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, highlighting key steps such as the reaction of 1,2-phenylenediamine to yield mono-substituted products and the strategic use of glycolic acid for cyclization to avoid minor by-products (Sparke et al., 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the dihedral angles between the benzimidazole ring and attached benzene rings, contributing to the compound's reactivity and interaction potential. Yang et al. (2007) explored the structure of a similar compound, finding significant dihedral angles between the benzimidazole ring and the attached benzene rings, which are crucial for understanding the compound's chemical behavior (Yang et al., 2007).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitutions and ring transformations. For example, Spinelli et al. (1992) described a ring transformation of a chlorophenyl-imidazo[2,1-b]thiazole into an oxadiazolothiazine derivative, showcasing the reactivity and potential for chemical modification of these compounds (Spinelli et al., 1992).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as melting points and solubility, are influenced by substituents on the benzimidazole core. Kaynak et al. (2008) synthesized a benzimidazole derivative and analyzed its physical properties, including crystal structure and solubility, to provide insights into the compound's behavior in different environments (Kaynak et al., 2008).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as reactivity towards various reagents and stability under different conditions, are crucial for their application in chemical synthesis and potential biological activities. Pham et al. (2022) discussed the synthesis and evaluation of benzimidazole derivatives, revealing their antimicrobial and anticancer properties, which are indicative of their reactive chemical nature (Pham et al., 2022).

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Agents : Benzimidazole derivatives, including structures similar to the compound , have been identified as potent antibacterial compounds against various strains like MSSA and MRSA, and also show effectiveness against a range of cancer cell lines (Pham et al., 2022).

Structural Studies : Research on the structure of benzimidazole derivatives, such as the title compound, has provided insights into their molecular geometry and interactions. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Yang et al., 2007).

Antifungal Activities : Benzimidazole compounds, including variants of the specified compound, have been synthesized and evaluated for their antifungal activities, highlighting their potential use in combating fungal infections (Vlaović et al., 1992).

Density Functional Studies : Studies involving density functional theory have been conducted on substituted 1H-benzimidazoles, providing valuable information on their electronic structure and potential applications in coordination chemistry (Zhao et al., 2007).

H1-antihistaminic Agents : Certain benzimidazole derivatives have been identified as potent H1-antihistaminic agents, indicating potential therapeutic applications in allergy treatment (Iemura et al., 1986).

Antitubercular Activity : Some benzimidazole derivatives, including structures similar to the compound of interest, have shown potential as antitubercular agents, suggesting their use in treating tuberculosis (Kim et al., 2009).

Safety and Hazards

Mecanismo De Acción

Target of action

The compound contains a benzimidazole moiety, which is a crucial part of many biologically active compounds, including some antifungal and anthelmintic drugs. These drugs often work by binding to the beta-tubulin of parasites, inhibiting microtubule formation and thus interfering with cell division .

Mode of action

The presence of the nitro group and chlorophenyl groups might enhance the compound’s lipophilicity, potentially aiding its passage through biological membranes. The exact mode of action would depend on the specific target molecule and the biochemical environment within the cell .

Biochemical pathways

Without specific information, it’s challenging to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been known to interfere with dna synthesis, protein function, and cell division .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its size, polarity, and the presence of functional groups. The nitro and chloro groups might influence how the compound is metabolized in the body .

Result of action

The cellular effects would depend on the compound’s specific targets and mode of action. If it acts similarly to other benzimidazole derivatives, it might lead to cell death by preventing cell division .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s stability, solubility, and overall efficacy .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-1-[(2-chlorophenyl)methoxy]-6-nitrobenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2N3O3/c21-15-7-5-13(6-8-15)20-23-18-10-9-16(25(26)27)11-19(18)24(20)28-12-14-3-1-2-4-17(14)22/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHFGVXMPCVRPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

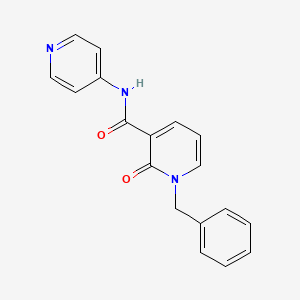

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2492408.png)

![N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2492409.png)

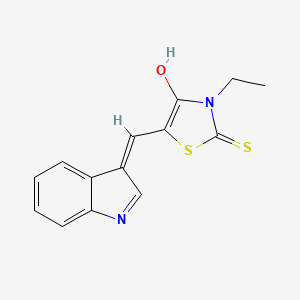

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2492420.png)

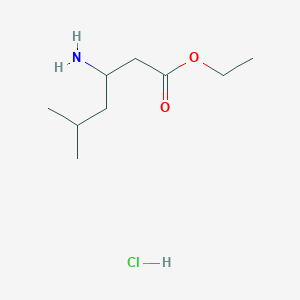

![3,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2492422.png)

![Tert-butyl (2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2492424.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2492428.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2492429.png)

![3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide](/img/structure/B2492431.png)